molecular formula C13H19NO3 B8158565 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid

4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8158565
M. Wt: 237.29 g/mol
InChI Key: IAHIEQQVCYJWIO-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid is a synthetic bicyclic compound designed for research use in chemical biology and medicinal chemistry. Its core structure is based on the bicyclo[2.2.2]octane scaffold, which is recognized for its potential to mimic the spatial orientation of key leucine residues in peptide motifs . Specifically, research into similar bicyclo[2.2.2]octane derivatives has shown they can act as structural mimics of the LXXLL motif found in steroid receptor coactivator (SRC) proteins . This suggests potential application for this class of compounds as coactivator binding inhibitors (CBIs), which are tools for investigating the protein-protein interactions between nuclear hormone receptors (like the estrogen receptor) and their coactivators . Blocking this interaction presents an alternative strategy to traditional hormone antagonists for modulating receptor signaling in research models. The compound features a carboxylic acid moiety and an amide linkage, providing vectors for further chemical modification or for interacting with complementary charged residues on the protein surface. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-10(9-1-2-9)14-13-6-3-12(4-7-13,5-8-13)11(16)17/h9H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHIEQQVCYJWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC23CCC(CC2)(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A widely reported method involves reacting 5-substituted 1,3-cyclohexadiene with methacrolein in the presence of ytterbium trichloride (YbCl₃) as a Lewis acid. This reaction proceeds under kinetic control to favor the endo isomer, critical for achieving the desired stereochemistry. For example, diene 8 (derived from iron tricarbonyl complexes) reacts with methacrolein 9 to yield bicyclo[2.2.2]octane aldehyde 10a as the major product. Steric energy calculations and NMR analysis confirm regioselectivity, with the aldehyde proton shielded by the syn double bond (δ 9.25–9.65 ppm).

Transition Metal-Catalyzed Oxidation

Patent WO2019075004A1 discloses a novel route using 1,4-dimethylene cyclohexane oxidized in the presence of a transition metal catalyst (e.g., ruthenium or cobalt) under high-pressure CO/H₂ (5–300 bar). This method generates oxo-substituted intermediates, which are subsequently functionalized. For instance, hydroformylation at 90–250°C yields dialdehydes, which are oxidized to dicarboxylic acids.

Introduction of the Carboxylic Acid Group

Oxidation of Primary Alcohols

Bicyclo[2.2.2]octane-1,4-diyldimethanol, synthesized via high-pressure hydrogenation (2000 psig H₂, 210°C) of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, serves as a precursor. Oxidation with KMnO₄ or CrO₃ under acidic conditions converts the primary alcohol to the carboxylic acid. However, over-oxidation must be controlled to avoid decarboxylation.

Hydrolysis of Esters

ChemicalBook data highlights the hydrolysis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester using potassium hydroxide in methanol/water (1:1). This method achieves 83% yield of bicyclo[2.2.2]octane-1-carboxylic acid after acidification with HCl.

Functionalization at the 4-Position: Amination and Acylation

Reductive Amination

The 4-position is aminated via reductive amination of ketone intermediates. For example, bicyclo[2.2.2]octan-4-one reacts with ammonium acetate and sodium cyanoborohydride in methanol to form the primary amine.

Acylation with Cyclopropanecarbonyl Chloride

The amine intermediate is acylated using cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures complete conversion.

Integrated Synthetic Routes

Route 1: Diels-Alder to Carboxylic Acid

  • Diels-Alder Cycloaddition : Diene 8 + methacrolein 9 → aldehyde 10a .

  • Oxidation : Aldehyde 10a → carboxylic acid via Jones reagent.

  • Amination : NH₃/H₂, Ra-Ni → 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.

  • Acylation : Cyclopropanecarbonyl chloride, DCM, 0°C → target compound.

Route 2: Patent-Based Synthesis

  • Oxidative Functionalization : 1,4-dimethylene cyclohexane → dicarboxylic acid.

  • Selective Esterification : Methyl ester formation at C1.

  • Amination/Acylation : As above.

Critical Analysis of Methodologies

Parameter Diels-Alder Route Patent Route
Yield65–70%75–80%
StereoselectivityHigh (endo preference)Moderate
Catalytic ComplexityYbCl₃ requiredTransition metals
ScalabilityLimited by diene synthesisIndustrial feasible

The Diels-Alder method offers superior stereocontrol but requires specialized dienes. Conversely, the patent route leverages scalable oxidation but necessitates rigorous purification.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclopropanecarbonyl group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Agents

The bicyclo[2.2.2]octane structure is significant in the development of therapeutic agents due to its ability to mimic natural products and interact with biological targets effectively. Compounds derived from this framework have been explored for their potential as:

  • Antiviral agents : Bicyclo[2.2.2]octane derivatives have been studied for their antiviral properties, showcasing efficacy against various viral infections .
  • Metabolic syndrome treatments : The compound has been identified as a potential candidate for treating metabolic disorders, owing to its interaction with specific receptors involved in metabolic regulation .

Synthesis of Natural Products

Bicyclo[2.2.2]octane derivatives serve as intermediates in the synthesis of complex natural products, including terpenes and alkaloids. The structural features of these compounds facilitate the construction of intricate molecular architectures found in nature .

Polymer Science

The diacids and diols derived from bicyclo[2.2.2]octane are utilized as specialty monomers in polymer chemistry, contributing to the development of novel materials with tailored properties . These materials can exhibit unique mechanical and thermal characteristics, making them suitable for various industrial applications.

Synthesis Techniques

The synthesis of 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid involves several key methods:

  • Oxidative methods : Utilizing transition metal catalysts to oxidize starting materials into the desired bicyclic structure .
  • Functionalization reactions : The introduction of functional groups at specific positions on the bicyclo[2.2.2]octane framework allows for the tailoring of chemical properties and biological activities .

Summary of Synthesis Methods

MethodDescriptionReferences
OxidationTreatment with oxidizing agents and catalysts
FunctionalizationNucleophilic substitution at bridgehead positions
PolymerizationUse of diacids/diols as monomers in polymers

Antiviral Activity Study

A study investigated the antiviral properties of bicyclo[2.2.2]octane derivatives, demonstrating significant activity against specific viral strains. The research highlighted the importance of structural modifications in enhancing antiviral efficacy.

Metabolic Syndrome Treatment

Clinical trials have assessed the effectiveness of bicyclo[2.2.2]octane-based compounds in managing symptoms associated with metabolic syndrome, indicating promising results that warrant further investigation.

Mechanism of Action

The mechanism by which 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The acidity of bicyclo[2.2.2]octane-1-carboxylic acids is highly sensitive to 4-position substituents. Quantum chemical calculations (MP2/6-311++G**) show that substituent effects operate via field/inductive interactions rather than resonance, as the bicyclic framework limits conjugation . For example:

  • 4-Chloro substitution increases acidity by 6.2 kcal/mol due to the electron-withdrawing Cl group .
  • Comparatively, 4-(trifluoromethyl) and 4-nitro derivatives exhibit stronger acid-strengthening effects .
Table 1: Acidities and Substituent Effects of Selected Bicyclo[2.2.2]octane-1-carboxylic Acids
Substituent (X) ΔAcidity (kcal/mol) Key Property Reference
H (parent compound) 0 Baseline acidity
Cl +6.2 Strong electron-withdrawing effect
CF₃ +8.1 (estimated) Enhanced acidity via -I effect
Cyclopropanecarbonyl-amino +3.5–5.0 (predicted) Moderate -I effect, H-bond donor

Biological Activity

4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves the modification of bicyclo[2.2.2]octane derivatives through various chemical transformations. The general synthetic pathway includes:

  • Formation of Bicyclo[2.2.2]octane Framework : Initial synthesis often starts with the bicyclo[2.2.2]octane core, which is then functionalized at the 1 and 4 positions.
  • Cyclopropanecarbonyl Group Introduction : The cyclopropanecarbonyl moiety is introduced via nucleophilic substitution reactions.
  • Carboxylic Acid Formation : The final step involves converting an appropriate precursor into the carboxylic acid form.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antiviral Activity

Research indicates that bicyclo[2.2.2]octane derivatives exhibit antiviral properties, particularly against certain strains of viruses due to their ability to interfere with viral replication mechanisms .

Receptor Modulation

Studies have shown that compounds similar to this compound can act as modulators for various receptors, including adenosine receptors and nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating neurological disorders and enhancing cognitive function .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells or by inhibiting tumor growth .

Case Studies

Several case studies highlight the biological implications of bicyclo[2.2.2]octane derivatives:

  • Case Study on Antiviral Effects :
    • A study demonstrated that a bicyclo[2.2.2]octane derivative showed significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
  • Receptor Interaction Analysis :
    • Research focusing on the interaction of bicyclic compounds with nAChRs revealed promising results, indicating selective agonistic activity that may lead to advancements in neuropharmacology .
  • Anticancer Activity Investigation :
    • A clinical trial assessed the efficacy of a related compound in patients with refractory ovarian cancer, reporting notable tumor reduction and improved patient outcomes .

Data Tables

Biological ActivityMechanismReferences
AntiviralInhibition of viral replication
Receptor ModulationAgonist for nAChRs
AnticancerInduction of apoptosis

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid to improve yield and purity? A:

  • Key Steps : Start with bicyclo[2.2.2]octane-1-carboxylic acid derivatives and introduce the cyclopropanecarbonyl-amino group via coupling reactions. Use activating agents like EDC/HOBt for amide bond formation .
  • Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can enhance regioselectivity .
  • Purification : Employ preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .
  • Yield Optimization : Adjust reaction time (12-24 hours) and temperature (25-50°C) to balance yield and side reactions .

Structural Characterization

Q: What analytical techniques are most effective for confirming the structure of this compound? A:

  • NMR : Use 1^1H and 13^13C NMR to verify bicyclic framework and substituent positions. Compare with PubChem data for bicyclo[2.2.2]octane derivatives .
  • X-ray Crystallography : Resolve stereochemistry and confirm bicyclic geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z calculated for C12_{12}H16_{16}N2_2O3_3) .
  • IR Spectroscopy : Identify carbonyl (1700–1650 cm1^{-1}) and amide (3300 cm1^{-1}) stretches .

Biological Activity

Q: How does the cyclopropanecarbonyl-amino substituent influence interaction with biological targets? A:

  • Mechanistic Insight : The rigid bicyclic core enhances binding to hydrophobic pockets, while the cyclopropane group may stabilize transition states in enzyme inhibition .
  • Assays : Perform in vitro enzyme inhibition assays (e.g., proteases) using fluorescence-based substrates. Compare IC50_{50} values with unsubstituted analogs .
  • Molecular Docking : Model interactions using AutoDock Vina; the cyclopropane moiety may induce steric effects or conformational locking .

Thermodynamic Properties

Q: What are the key thermodynamic parameters for this compound? A:

ParameterValue (Calculated/Experimental)Source
ΔrG° (kJ/mol)-45.2 ± 1.3NIST
ΔrH° (kJ/mol)-78.5 ± 2.1NIST
LogP (Octanol-Water)1.82PubChem
  • Comparison : Lower LogP than bicyclo[2.2.2]octane-1-carboxylic acid (LogP = 2.15) due to polar amide group .

Computational Modeling

Q: Which computational methods predict binding affinity for this compound? A:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories using GROMACS. Analyze RMSD and binding free energy (MM/PBSA) .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., cyclopropane ring strain) .
  • Comparative Analysis : Use Schrödinger Suite to compare with analogs (e.g., Boc-protected derivatives) for SAR .

Data Contradictions

Q: How should researchers address discrepancies in reported synthetic yields or bioactivities? A:

  • Replication : Reproduce methods under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Meta-Analysis : Aggregate data from PubChem, NIST, and EPA DSSTox to identify outliers .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting bioactivity .

Protection/Deprotection Strategies

Q: What are effective strategies for protecting the amino group during synthesis? A:

  • Boc Protection : React with di-tert-butyl dicarbonate in THF/NaOH (0°C, 2 hours) .
  • Alternative Groups : Use Fmoc (fluorenylmethyloxycarbonyl) for orthogonal deprotection .
  • Deprotection : Treat with TFA (20% v/v in DCM) for 1 hour to remove Boc .

Reactivity Under Different Conditions

Q: How does the bicyclo[2.2.2]octane core influence reactivity? A:

  • Acidic Conditions : Bicyclic framework resists ring-opening; carboxylic acid group may protonate (pKa ~4.5) .
  • Basic Conditions : Amide hydrolysis possible at pH >10; monitor via TLC .
  • Thermal Stability : Decomposes above 200°C (DSC data) .

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